Piragliatin has been studied for its ability to regulate blood sugar levels. Some research suggests it may work through multiple mechanisms, including:
Piragliatin might inhibit Sodium-glucose cotransporter 1 (SGLT1), a protein in the kidneys responsible for reabsorbing glucose back into the bloodstream []. This could lead to increased glucose excretion in the urine, potentially lowering blood sugar levels.
Studies suggest Piragliatin might activate AMP-activated protein kinase (AMPK), an enzyme involved in regulating cellular energy metabolism []. AMPK activation can improve insulin sensitivity and glucose uptake in cells.
Autophagy is a cellular process that breaks down and recycles damaged or unwanted components. Some research indicates Piragliatin might induce autophagy in various cell types, potentially offering benefits in conditions like neurodegenerative diseases or cancer [].
Piragliatin, also known as RO4389620, is a novel glucokinase activator designed primarily for the management of type 2 diabetes mellitus. It functions by enhancing the activity of glucokinase, an enzyme crucial for glucose homeostasis. By doing so, piragliatin lowers blood glucose levels in both fasting and postprandial states. Its mechanism involves improving insulin secretion from pancreatic β-cells and enhancing glucose utilization in peripheral tissues .
Piragliatin undergoes various metabolic transformations within the body. Notably, it can engage in redox cycling between its ketone and alcohol forms. This cycling is significant as it influences its pharmacokinetic profile and biological activity. The compound has been shown to interact with cytochrome P450 enzymes, although it was designed to minimize liabilities related to hERG potassium channel inhibition and CYP3A4 inactivation .
The synthesis of piragliatin involves several key steps that optimize its pharmacological properties. Initial synthesis routes focused on modifying the chemical structure of related compounds to enhance glucokinase activation while minimizing side effects. The final synthetic route allows for the production of large quantities suitable for clinical trials, employing techniques such as palladium-catalyzed reactions and selective functional group modifications .
Studies examining piragliatin's interactions with other compounds have revealed its unique profile among glucokinase activators. It does not exhibit significant inhibition of hERG channels or time-dependent inactivation of CYP3A4, which are common liabilities in drug development. This favorable interaction profile makes piragliatin a subject of interest for further research into safer glucokinase activators .
Several compounds share structural or functional similarities with piragliatin, particularly within the class of glucokinase activators. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
RO4597014 | Potent glucokinase activator; improved efficacy | Entered clinical trials without significant liabilities |
AZD1656 | Developed for type 2 diabetes; dual action | Focus on liver selectivity |
MK-0941 | Novel glucokinase activator; enhances insulin secretion | Notable for its pharmacokinetic properties |
GKM-001 | Targeting glucose homeostasis | Investigated for its effects on β-cell proliferation |
Dorzagliatin | Hepatoselective glucokinase activator | Designed to minimize systemic exposure |
Piragliatin stands out due to its specific mechanism of action and favorable safety profile compared to other glucokinase activators, although its development faced challenges related to liver toxicity observed in clinical trials .
Piragliatin possesses the molecular formula C19H20ClN3O4S, corresponding to an average molecular weight of 421.896 daltons [1] [2]. The compound is systematically named as (2R)-2-[3-Chloro-4-(methylsulfonyl)phenyl]-3-[(1R)-3-oxocyclopentyl]-N-(2-pyrazinyl)propanamide, reflecting its complex structural architecture [2] [3]. The molecule is registered under CAS number 625114-41-2 and maintains a ChemSpider identification number of 8607766 [1].
The monoisotopic mass of piragliatin is precisely determined as 421.086305 daltons, providing critical information for mass spectrometric identification and analysis [1] [3]. The molecular structure encompasses multiple functional groups including a chlorinated aromatic ring, a methylsulfonyl substituent, a cyclopentanone moiety, and a pyrazine heterocycle, all connected through a propanamide backbone [2].
Property Value Molecular Formula C19H20ClN3O4S IUPAC Name (2R)-2-[3-Chloro-4-(methylsulfonyl)phenyl]-3-[(1R)-3-oxocyclopentyl]-N-(2-pyrazinyl)propanamide CAS Registry Number 625114-41-2
Average Molecular Weight (Da) 421.896
Monoisotopic Mass (Da) 421.086305
Exact Mass (Da) 421.898
ChemSpider ID 8607766
Stereochemistry Absolute
Defined Stereocenters 2 of 2
E/Z Centers 0
Optical Activity Unspecified
Charge 0
SMILES CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC3=CN=CC=N3
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC1C=NC=CN=1
InChI InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1
InChI Key XEANIURBPHCHMG-SWLSCSKDSA-N
The structural representation through SMILES notation reveals the precise stereochemical arrangement: CS(=O)(=O)C1=CC=C(C=C1Cl)C@@HC(=O)NC3=CN=CC=N3 [2] [3]. This notation explicitly indicates the absolute configuration at both stereogenic centers, which is crucial for the compound's biological activity.
Piragliatin exhibits distinctive physical and chemical properties that influence its pharmaceutical behavior and biological activity. The compound maintains a neutral charge state under physiological conditions, contributing to its membrane permeability characteristics [3]. The molecular architecture incorporates both hydrophilic and lipophilic regions, creating an amphiphilic character essential for its interaction with biological targets.
The presence of the methylsulfonyl group (-SO2CH3) introduces significant polarity to the molecule, while the chlorinated phenyl ring and cyclopentanone moiety contribute to its hydrophobic character [1] [2]. This structural duality enables piragliatin to effectively traverse biological membranes while maintaining sufficient aqueous solubility for systemic distribution.
The compound's stability profile is influenced by the presence of the ketone functionality within the cyclopentyl ring, which can undergo potential metabolic transformations including reduction to the corresponding alcohol [4]. This metabolic susceptibility was identified during clinical development and represents a key structural feature affecting the compound's pharmacokinetic profile.
The crystalline properties of piragliatin have been characterized through various analytical techniques, though comprehensive single-crystal X-ray diffraction data remains limited in the publicly available literature. The compound's solid-state structure is influenced by its multiple hydrogen bonding donors and acceptors, including the pyrazine nitrogen atoms, the amide functionality, and the sulfonyl group [5].
Molecular dynamics simulations have provided insights into the conformational behavior of piragliatin in both solution and bound states [5]. These studies reveal that the compound adopts specific conformations that facilitate its binding to the allosteric site of glucokinase, with the pyrazine ring forming critical π-π stacking interactions with tyrosine residues in the binding pocket [6].
The allosteric binding site accessibility is crucial for piragliatin's mechanism of action, and structural modifications that affect this accessibility can dramatically alter biological activity [5]. Computational studies have demonstrated that certain mutations in the target protein can render the allosteric pocket inaccessible to piragliatin, highlighting the importance of the precise three-dimensional arrangement of functional groups.
Pharmaceutical compounds commonly exhibit polymorphic behavior, where the same chemical entity can exist in multiple crystalline forms with distinct physical properties. While specific polymorphic studies of piragliatin are not extensively documented in the available literature, the compound's structural complexity suggests potential for multiple solid-state forms.
The presence of multiple hydrogen bonding sites, including the pyrazine heterocycle, amide group, and sulfonyl functionality, creates opportunities for different packing arrangements in the crystalline state [7]. Such polymorphic variations can significantly impact solubility, stability, and bioavailability characteristics, making solid-state characterization crucial for pharmaceutical development.
Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would typically be employed to characterize the thermal behavior and potential phase transitions of piragliatin [8]. The compound's melting behavior, glass transition characteristics, and thermal degradation patterns provide important information for formulation development and storage stability assessments.
Stereochemical Feature Description Absolute Configuration at C2 R configuration
Absolute Configuration at Cyclopentyl Carbon R configuration
Total Stereocenters 2
Defined Stereocenters 2 of 2
Stereochemical Notation (2R)-...[(1R)-...]
Molecular Chirality Chiral compound with absolute stereochemistry
Piragliatin belongs to the phenylacetamide class of glucokinase activators, sharing structural motifs with several related compounds while maintaining unique features that distinguish its biological profile [4] [9]. The fundamental phenylacetamide scaffold serves as the core structure for multiple glucokinase activators, with variations in substituent patterns determining specific pharmacological properties.
Compound Core Structure Heterocycle Side Chain Key Distinguishing Feature Piragliatin Phenylacetamide 2-Pyrazinyl 3-Oxocyclopentyl Ketone group in cyclopentyl ring RO4597014 Phenylacetamide 5-Substituted-2-aminopyrazine Diol-containing Polar diol substitution AM-2394 Phenylacetamide 5-Alkoxypyridine Phenyl-substituted Aromatic alkoxy group PF-04937139 Phenylacetamide N,N-dimethylpyrimidine-2-carboxamide Methyl-substituted pyrazine Rigid aromatic substitution
Compound 2 (Piragliatin precursor) Phenylacetamide 2-Pyrazinyl Cyclopentyl Saturated cyclopentyl ring
Compound 3 (Piragliatin metabolite) Phenylacetamide 2-Pyrazinyl 3-Hydroxycyclopentyl Hydroxyl group in cyclopentyl ring
The structural comparison reveals that piragliatin's distinctive feature lies in its 3-oxocyclopentyl side chain, which differentiates it from both its metabolic precursor and product [4]. This ketone functionality was specifically introduced to address issues with hERG channel inhibition and cytochrome P450 inactivation observed with the parent cyclopentyl compound [4].
When compared to other glucokinase activators such as AM-2394 and PF-04937139, piragliatin maintains the critical 2-pyrazinyl heterocycle while incorporating the unique cyclopentanone moiety [10] [4]. This structural modification resulted in improved selectivity profiles while maintaining potent glucokinase activation [4].
Structural Feature Interaction Type Binding Site Residue Functional Significance Pyrazine Ring π-π Stacking TYR214 Enhances binding affinity Chloro-phenyl Group Hydrophobic Interactions VAL91, TRP99, VAL101 Stabilizes hydrophobic interactionsMethylsulfonyl Group Hydrogen Bonding THR65, GLY68 Forms critical polar contacts
3-Oxocyclopentyl Ring Hydrophobic Interactions MET210, ILE211, MET235 Contributes to selectivity Propanamide Linker Hydrogen Bonding ARG63 Essential for glucokinase activationAbsolute Stereochemistry Stereospecific Binding Allosteric Site Determines biological activity